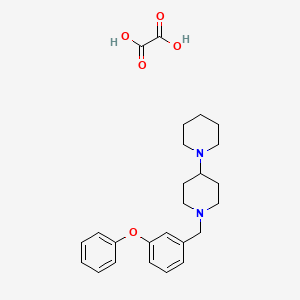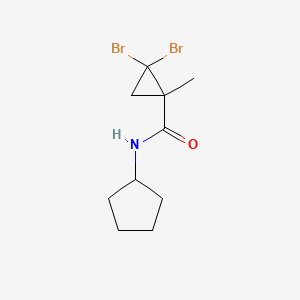
isopropyl 2-(cinnamoylamino)-3-(2-furyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “isopropyl 2-(cinnamoylamino)-3-(2-furyl)acrylate” is a complex organic molecule that contains several functional groups. These include an isopropyl group, a cinnamoylamino group, a furyl group, and an acrylate group .
Molecular Structure Analysis
The molecular structure of “isopropyl 2-(cinnamoylamino)-3-(2-furyl)acrylate” would be complex due to the presence of multiple functional groups. The 2-furyl group, for instance, is a heterocyclic compound that contains a five-membered ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
Again, while specific reactions involving “isopropyl 2-(cinnamoylamino)-3-(2-furyl)acrylate” are not available, compounds containing furyl groups are known to undergo various chemical reactions. For instance, highly enantioselective alkylation of α,β-unsaturated aldehydes with dialkylzinc can occur in the presence of a small amount of a chiral β-amino alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of “isopropyl 2-(cinnamoylamino)-3-(2-furyl)acrylate” would be determined by its molecular structure. For example, the presence of the furyl group could influence its solubility and reactivity .Safety and Hazards
Propriétés
IUPAC Name |
propan-2-yl (Z)-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-14(2)24-19(22)17(13-16-9-6-12-23-16)20-18(21)11-10-15-7-4-3-5-8-15/h3-14H,1-2H3,(H,20,21)/b11-10+,17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHNLQXOFSCIEL-HNMBUVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC=CO1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C/C1=CC=CO1)/NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl (2Z)-3-(furan-2-yl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}prop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-propyl-N-[3-(1,3-thiazol-4-yl)phenyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5061373.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-N-[(3-isopropyl-5-isoxazolyl)methyl]-5-methoxybenzamide](/img/structure/B5061394.png)



![4-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-3-nitro-2H-chromen-2-one](/img/structure/B5061445.png)
![3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5061459.png)
![methyl [(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5061471.png)


![N,2,8-trimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B5061485.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5061493.png)
![isopropyl {5-[3-(1-piperidinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate hydrochloride](/img/structure/B5061494.png)